molecular formula C14H19ClN2O5S B369481 ethyl 4-[(5-chloro-2-methoxyphenyl)sulfonyl]tetrahydropyrazine-1(2H)-carboxylate CAS No. 681145-87-9

ethyl 4-[(5-chloro-2-methoxyphenyl)sulfonyl]tetrahydropyrazine-1(2H)-carboxylate

Cat. No.: B369481
CAS No.: 681145-87-9
M. Wt: 362.8g/mol
InChI Key: LBZYNMQHHUTYSB-UHFFFAOYSA-N
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Description

ethyl 4-[(5-chloro-2-methoxyphenyl)sulfonyl]tetrahydropyrazine-1(2H)-carboxylate: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a carboxylic acid group, and a sulfonyl group attached to a chlorinated and methoxylated benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5-chloro-2-methoxyphenyl)sulfonyl]tetrahydropyrazine-1(2H)-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced by reacting the piperazine ring with chloroacetic acid.

    Attachment of the Sulfonyl Group: The sulfonyl group is attached to the benzene ring through a sulfonation reaction using chlorosulfonic acid.

    Chlorination and Methoxylation: The benzene ring is chlorinated using chlorine gas and methoxylated using methanol in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(5-chloro-2-methoxyphenyl)sulfonyl]tetrahydropyrazine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

ethyl 4-[(5-chloro-2-methoxyphenyl)sulfonyl]tetrahydropyrazine-1(2H)-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(5-chloro-2-methoxyphenyl)sulfonyl]tetrahydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in various biological processes.

    Pathways Involved: It can inhibit specific signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine-1-carboxylic acid, 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)-, ethyl ester
  • Piperazine-1-carboxylic acid, 4-(4-tert-butylbenzenesulfonyl)-, ethyl ester

Uniqueness

ethyl 4-[(5-chloro-2-methoxyphenyl)sulfonyl]tetrahydropyrazine-1(2H)-carboxylate is unique due to its specific structural features, such as the presence of a chloro and methoxy group on the benzene ring, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

681145-87-9

Molecular Formula

C14H19ClN2O5S

Molecular Weight

362.8g/mol

IUPAC Name

ethyl 4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H19ClN2O5S/c1-3-22-14(18)16-6-8-17(9-7-16)23(19,20)13-10-11(15)4-5-12(13)21-2/h4-5,10H,3,6-9H2,1-2H3

InChI Key

LBZYNMQHHUTYSB-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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